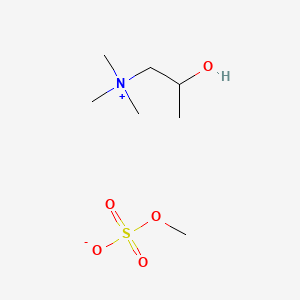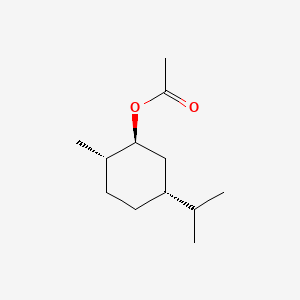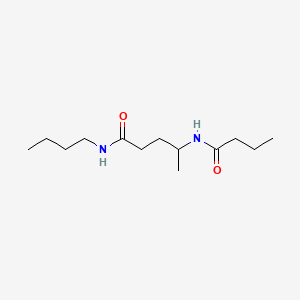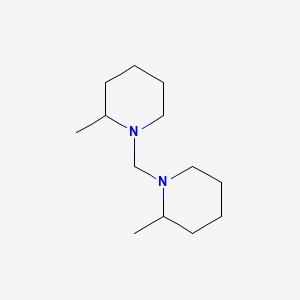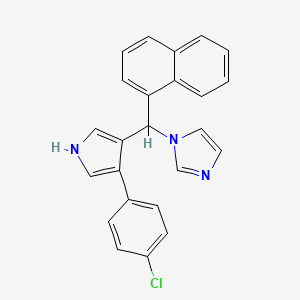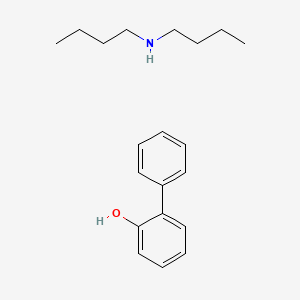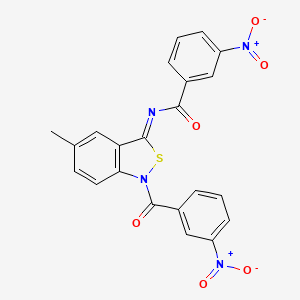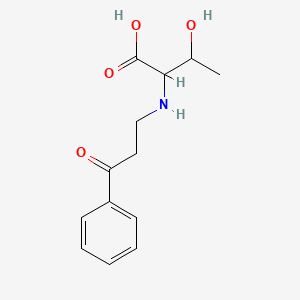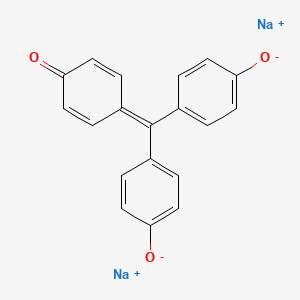
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt is a chemical compound with the molecular formula C19H14O3.2Na. It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexa-2,5-dien-1-one core. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt typically involves the reaction of phenol with oxalic acid and sulfuric acid under heated conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt include:
- 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
- 4-(Bis(4-hydroxyphenyl)methylene)-2-methyl-2,5-cyclohexadien-1-one
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of disodium salt, which can influence its solubility and reactivity. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications.
Properties
CAS No. |
84332-99-0 |
|---|---|
Molecular Formula |
C19H12Na2O3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
disodium;4-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phenolate |
InChI |
InChI=1S/C19H14O3.2Na/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-12,20-21H;;/q;2*+1/p-2 |
InChI Key |
FVDLPGJOSQQTMY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



